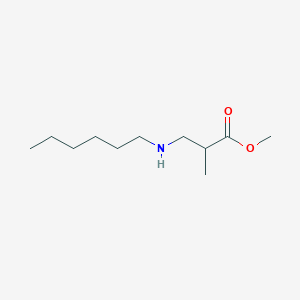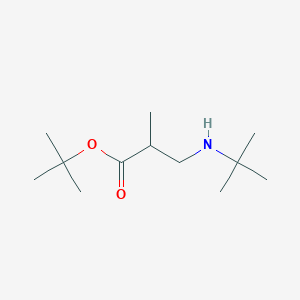![molecular formula C12H24N2O2 B6340252 Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-48-5](/img/structure/B6340252.png)
Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate” is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 . It is also known by the synonym "Propanoic acid, 2-methyl-3-[[2-(1-piperidinyl)ethyl]amino]-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” and similar piperidine derivatives has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar piperidine derivatives have been extensively studied . These studies have focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 228.33 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Chemical Structure and Properties
Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a complex organic compound, part of a broader class of chemicals utilized in various scientific and industrial applications. Its structural and chemical properties are significant for the development of flavors in foods, as seen in compounds like branched aldehydes (Smit, Engels, & Smit, 2009). These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial in both fermented and non-fermented food products due to their flavor-enhancing characteristics. Understanding the production and degradation pathways of these aldehydes from amino acids offers insights into controlling flavor compound formation in food processing and preservation (Smit, Engels, & Smit, 2009).
Environmental Biodegradation
In environmental contexts, compounds structurally related to this compound, such as ethyl tert-butyl ether (ETBE), demonstrate the capabilities of microbial communities to biodegrade synthetic chemicals. Studies highlight microorganisms' ability to use ETBE as a carbon and energy source, detailing the metabolic pathways involved in the aerobic biodegradation of ETBE and the formation of various intermediates. This research underlines the importance of microbial degradation in mitigating the environmental impact of synthetic compounds used in industries (Thornton et al., 2020).
Pharmacological Implications
The exploration of this compound and related compounds extends into pharmacological research. Compounds within this chemical family, featuring arylcycloalkylamines structures, exhibit significant pharmacological activity, particularly in binding affinity and selectivity at D2-like receptors. This research is foundational for developing antipsychotic agents, demonstrating the compound's relevance in designing drugs with improved potency and selectivity (Sikazwe et al., 2009).
Future Directions
The future directions in the research and development of “Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate” and similar piperidine derivatives are likely to focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to have various modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their widespread use in pharmaceuticals .
Result of Action
Piperidine derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .
properties
IUPAC Name |
methyl 2-methyl-3-(2-piperidin-1-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(12(15)16-2)10-13-6-9-14-7-4-3-5-8-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAOCJDMSHNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

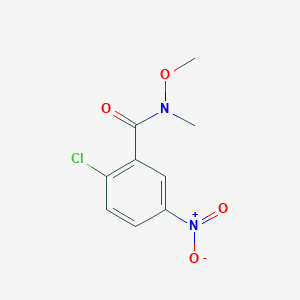
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
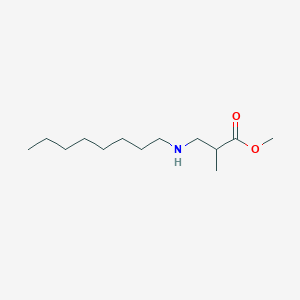
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
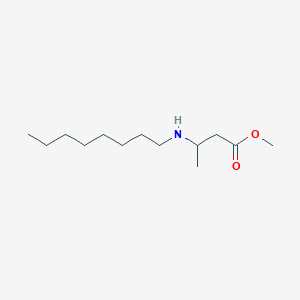
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
